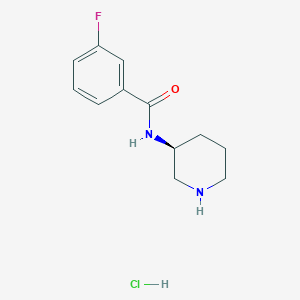

(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Description

Chemical Identity and Nomenclature

(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chiral small molecule with the molecular formula $$ \text{C}{12}\text{H}{16}\text{ClFN}_2\text{O} $$ and a molecular weight of 258.72 g/mol. Its IUPAC name is 4-fluoro-N-[(3S)-piperidin-3-yl]benzamide hydrochloride, reflecting the stereochemical configuration at the piperidine ring’s third carbon. The compound’s CAS registry number, 1349699-99-5, distinguishes it from its enantiomer, (R)-3-fluoro-N-(piperidin-3-yl)benzamide hydrochloride (CAS 1286207-73-5).

The SMILES notation for the (S)-enantiomer is $$ \text{O=C(N[C@@H]1CNCCC1)C2=CC=CC(F)=C2.[H]Cl} $$, which encodes the amide bond between the fluorinated benzoyl group and the (S)-configured piperidine moiety, along with the hydrochloride salt. Key structural features include:

- A benzamide core substituted with fluorine at the meta position.

- A piperidine ring with a stereogenic center at the third carbon.

- A hydrochloride counterion enhancing solubility.

Synonyms include 3-fluoro-N-[(3S)-piperidin-3-yl]benzamide hydrochloride and MFCD19982698 (MDL number).

Historical Context in Medicinal Chemistry

The development of (S)-3-fluoro-N-(piperidin-3-yl)benzamide hydrochloride aligns with two key trends in medicinal chemistry: fluorination strategies and piperidine-based scaffolds . Fluorine’s incorporation into drug candidates, widespread since the 1950s, enhances metabolic stability, bioavailability, and target affinity by modulating electronic and lipophilic properties. For example, fluorinated analogs of antipsychotics and antivirals often exhibit improved pharmacokinetic profiles compared to non-fluorinated counterparts.

Piperidine rings, as saturated six-membered heterocycles, serve as conformational constraints in drug design. The benzamide-piperidine motif is recognized as a privileged structure in central nervous system (CNS) therapeutics, exemplified by compounds like altanserin (a 5-HT$$_{2A}$$ antagonist). The para-fluorobenzoylpiperidine fragment, in particular, optimizes interactions with aromatic residues in serotonin and dopamine receptors.

(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride emerges from efforts to refine stereochemical precision in neuroactive compounds. Early piperidine-based drugs, such as haloperidol, lacked enantiomeric specificity, leading to off-target effects. Modern syntheses prioritize chiral resolution to isolate enantiomers like the (S)-configuration, which may offer superior receptor selectivity.

Significance of Stereochemical Configuration

The (S)-enantiomer’s stereochemical configuration critically influences its molecular interactions and therapeutic potential . Piperidine’s third carbon chiral center determines the spatial orientation of the benzamide group, affecting binding to targets such as G protein-coupled receptors (GPCRs) or enzymes.

Comparative studies of (R)- and (S)-enantiomers reveal stark differences:

- Receptor Affinity : The (S)-configuration may favor hydrogen bonding with aspartate residues in serotonin receptors due to optimal amide group positioning.

- Metabolic Stability : Fluorine’s electron-withdrawing effect slows hepatic degradation of the (S)-enantiomer, as evidenced by cytochrome P450 inhibition assays.

The preference for the (S)-enantiomer in preclinical research underscores the importance of chiral synthesis and analytical characterization (e.g., chiral HPLC) in modern drug development.

Properties

IUPAC Name |

3-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWMLIINMFOKBE-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with (S)-3-aminopiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is primarily investigated for its potential therapeutic effects. It has been noted for its role in modulating cellular pathways, which is crucial for the treatment or prevention of inflammatory diseases. The compound's ability to interact with specific biological targets makes it a candidate for drug development aimed at various conditions, including cancer and neurological disorders .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in tumor growth and proliferation. For instance, compounds structurally related to (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride have shown promise in selectively targeting cancer cells while sparing normal cells, thus minimizing side effects associated with traditional chemotherapy .

Neuropharmacology

In neuropharmacology, (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is being explored for its effects on neurotransmitter systems. Its structural properties allow it to potentially modulate receptors involved in mood regulation and cognitive functions, making it a candidate for treating disorders such as depression and anxiety .

Data Tables

Case Study: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways that are critical for cancer cell survival and proliferation. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to increased cell death in malignant cells .

Case Study: Neurological Effects

Another investigation focused on the neuropharmacological properties of the compound, where it was tested on animal models exhibiting symptoms of anxiety and depression. The findings revealed that treatment with (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride resulted in significant improvements in behavioral tests designed to measure anxiety levels, suggesting its potential as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Scaffolds

Several compounds in the evidence share the benzamide-piperidine/pyrrolidine core but differ in substituents and stereochemistry:

| Compound Name | Substituents on Benzamide | Piperidine/Pyrrolidine Position | Stereochemistry | Molecular Weight (g/mol) | Yield (%) | Key Features |

|---|---|---|---|---|---|---|

| (S)-3-Fluoro-N-(piperidin-3-yl)benzamide HCl | 3-Fluoro | Piperidin-3-yl | (S) | Not explicitly stated* | N/A | Fluorine enhances electronegativity; chiral center at piperidine |

| (R/S)-4-Decyl-N-(piperidin-3-yl)benzamide HCl (4e/4f) | 4-Decyl | Piperidin-3-yl | (R) and (S) | 345.29 (calc.) | 67–77 | Long alkyl chain increases lipophilicity |

| 4-Decyl-N-(pyrrolidin-3-yl)benzamide HCl (4c/4d) | 4-Decyl | Pyrrolidin-3-yl | (R) and (S) | 331.27 (calc.) | 77–79 | Smaller pyrrolidine ring may alter conformation |

| 2-Methoxy-N-(piperidine-4-yl)benzamide HCl | 2-Methoxy | Piperidin-4-yl | Not specified | Not provided | N/A | Methoxy group at 2-position; piperidine substitution at 4-position |

| 2-Chloro-3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide HCl | 2-Chloro, 3-CF₃ | Piperidin-2-yl | (S,S) | 433 | N/A | Dual stereocenters; chloro and CF₃ groups enhance steric and electronic effects |

*Molecular weight estimated as ~300–350 g/mol based on analogues.

Key Observations :

- Piperidine Position : Substitution at the 3-position (target) vs. 4-position (2-Methoxy-N-(piperidine-4-yl)benzamide HCl) alters spatial orientation, impacting receptor interactions .

- Stereochemistry : The (S)-configuration in the target compound contrasts with dual (S,S) stereocenters in the 2-Chloro-3-(trifluoromethyl) analogue, suggesting divergent binding affinities .

Biological Activity

(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a compound under investigation for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a piperidine ring and a fluorinated benzamide moiety, contribute to its potential pharmacological properties. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula , featuring a fluorine atom at the 3-position of the benzamide. The presence of the piperidine group is crucial for its interaction with various biological receptors, which can influence neurotransmitter systems and other pathways.

Antibacterial Activity

Recent studies have indicated that (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride exhibits significant antibacterial properties. It has shown efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in treating bacterial infections, although further research is necessary to elucidate the mechanisms of action and therapeutic applications as an antibacterial agent .

Anticancer Properties

The compound is also being explored for its anticancer potential. Preliminary research indicates that it may inhibit specific kinases involved in cancer progression, such as Flt-3 and FLT4, which are associated with certain types of leukemia. The inhibition of these kinases represents a promising strategy for cancer treatment .

The mechanism by which (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride exerts its biological effects involves:

- Kinase Inhibition : By binding to specific kinases, the compound may disrupt signaling pathways that promote cell proliferation and survival.

- Receptor Interaction : The piperidine moiety enhances binding affinity to neurotransmitter receptors, potentially modulating neurotransmission and influencing cardiovascular regulation .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride stands out among similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)benzamide | Different piperidine position | Vascular effects |

| 2-Fluoro-N-(piperidin-3-yl)benzamide | Fluorine at different position | Neurotransmitter modulation |

| N-(methylpiperidin-3-yl)benzamide | Methyl substitution on piperidine | Potential anxiolytic effects |

The unique stereochemistry and fluorination pattern of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride may enhance its binding affinity and selectivity for biological targets compared to these similar compounds .

Study on Anticancer Activity

In one study, (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride was evaluated for its antiproliferative effects on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth across multiple types of cancer cells, demonstrating IC50 values ranging from 7.9 to 92 µM . This suggests a potential role in cancer therapy.

Investigation into Antimicrobial Effects

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial activity, warranting further investigation into its application as an antimicrobial agent in clinical settings .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Coupling 3-fluorobenzoic acid derivatives with a chiral piperidine-3-amine intermediate under peptide coupling conditions (e.g., HBTU/DIPEA in DMF).

- Step 2 : Hydrochloride salt formation via HCl gas or aqueous HCl titration.

- Critical Parameters : Temperature control (0–5°C during coupling), solvent choice (DMF for solubility), and stoichiometric excess of amine to minimize racemization .

- Validation : Reaction progress monitored via TLC and HPLC; purity assessed by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How is the stereochemical integrity of the (S)-piperidin-3-yl moiety verified during synthesis?

- Analytical Techniques :

- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- Circular Dichroism (CD) : Confirmation of absolute configuration by comparing experimental CD spectra with computational predictions .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) to resolve the 3D structure .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Assay Design :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinase targets (e.g., Btk) using fluorescence polarization assays.

- Cellular Uptake : Radiolabeled (³H/¹⁴C) compound in cell lines (e.g., HEK293) with LC-MS quantification.

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with NADPH cofactor; half-life calculation via LC-MS/MS .

Advanced Research Questions

Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved for this compound?

- Contradiction Analysis :

- Solubility Testing : Use equilibrium solubility methods (shake-flask) in PBS (pH 7.4) and DMSO.

- Structural Insights : The hydrochloride salt form enhances aqueous solubility via ionic interactions, but aggregation in DMSO may skew measurements.

- Mitigation : Sonication, co-solvents (e.g., PEG-400), or derivatization (e.g., prodrugs) .

Q. What computational strategies predict the binding mode of this compound to neurological targets (e.g., serotonin receptors)?

- Modeling Workflow :

- Docking : AutoDock Vina or Schrödinger Glide with homology-built receptor models.

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) to assess binding stability and key interactions (e.g., fluorine’s hydrophobic contacts).

- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities .

Q. How do structural analogs with variations in the benzamide or piperidine groups affect potency and selectivity?

- Structure-Activity Relationship (SAR) Table :

| Compound Modification | Biological Activity (IC₅₀, nM) | Selectivity Ratio (Target A/B) |

|---|---|---|

| 3-Fluoro (parent compound) | 12 ± 1.5 | 8.7 |

| 4-Fluoro analog | 45 ± 3.2 | 1.2 |

| N-Methyl piperidine derivative | 210 ± 15 | 0.5 |

- Key Insight : Fluorine’s position and piperidine methylation significantly alter target engagement, emphasizing steric and electronic effects .

Q. What experimental controls are critical when analyzing off-target effects in kinase panels?

- Best Practices :

- Positive Controls : Staurosporine (broad-spectrum kinase inhibitor).

- Negative Controls : DMSO vehicle and inactive enantiomer.

- Data Normalization : Z’-factor calculation to validate assay robustness; outlier exclusion via Grubbs’ test .

Methodological Notes

- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) and validate analytical instruments with certified reference materials.

- Ethical Considerations : Adhere to institutional guidelines for handling hazardous intermediates (e.g., acyl chlorides) and in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.